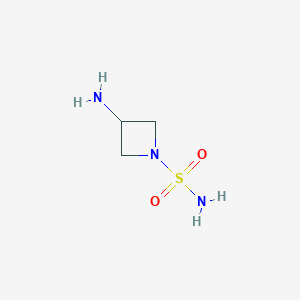

3-Aminoazetidine-1-sulfonamide

Description

Contextualization of Azetidine (B1206935) Heterocycles in Contemporary Medicinal Chemistry

Saturated heterocycles are fundamental components of many approved drugs. In recent years, small, strained rings like azetidines have garnered significant attention in medicinal chemistry. rsc.org Azetidines are four-membered nitrogen-containing heterocycles that offer a unique combination of properties, including molecular rigidity and satisfactory stability. nih.gov This rigid structure can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target. nih.gov

The increased popularity of azetidines is partly due to the growing commercial availability of azetidine-containing building blocks and the development of improved synthetic methods for their incorporation into drug candidates. rsc.org At least seven FDA-approved drugs contain an azetidine ring, and many more are in various stages of clinical trials. chemrxiv.org The introduction of spirocyclic azetidines has also proven to be an effective strategy for mitigating early drug clearance, as they are not easily recognized by metabolic enzymes. enamine.net

Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including:

Anticancer nih.gov

Antibacterial nih.gov

Antimicrobial nih.gov

Antiviral nih.gov

Analgesic nih.gov

Furthermore, azetidines are considered valuable bioisosteres for other cyclic and acyclic functionalities. nih.govrsc.orgthieme-connect.comenamine.netenamine.net Bioisosteric replacement is a strategy used in drug design to modify a lead compound's properties without negatively impacting its biological activity. enamine.net For instance, the replacement of a para-substituted benzene (B151609) ring with a bicyclo[1.1.1]pentane scaffold, a saturated bioisostere, has been shown to improve potency, selectivity, and metabolic stability. rsc.org

Significance of the Sulfonamide Functional Group in Drug Discovery and Development

The sulfonamide functional group (-SO2NH2) is a cornerstone of medicinal chemistry, having been a key structural motif in pharmaceuticals since the discovery of the first antibacterial sulfa drugs in the 1930s. acs.orgwikipedia.org Today, over 100 FDA-approved drugs contain a sulfonamide moiety. enamine.netnih.gov

The enduring presence of sulfonamides in drug discovery can be attributed to several key features:

High Stability and Favorable Solubility: These properties are crucial for drug development. tandfonline.com

Hydrogen Bonding Capabilities: The sulfonamide group possesses both hydrogen bond donor and acceptor sites, allowing for strong interactions with biological targets such as enzymes and receptors. tandfonline.comscispace.com

Versatile Pharmacological Activity: Sulfonamide-containing compounds exhibit a vast range of biological activities, including antibacterial, antiviral, anticancer, anti-inflammatory, and diuretic effects. nih.govajchem-b.comekb.egijpsi.org

The sulfonamide group is considered a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets. acs.org This versatility has led to the development of a wide variety of drugs, including:

| Drug Class | Examples |

| Antibacterial | Sulfamethoxazole, Sulfadiazine nih.govajchem-b.com |

| Diuretics | Furosemide, Hydrochlorothiazide ekb.egijpsi.org |

| Anti-inflammatory | Celecoxib, Piroxicam acs.orgenamine.net |

| Antiviral | Darunavir, Amprenavir ekb.egresearchgate.net |

| Anticancer | Pazopanib ekb.eg |

| Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide ekb.egresearchgate.net |

The mechanism of action for antibacterial sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. wikipedia.orgnih.gov This bacteriostatic action inhibits bacterial growth and multiplication. wikipedia.orgijpsi.org

Rationale for the Collaborative Pharmaceutical Potential of the 3-Aminoazetidine-1-sulfonamide Scaffold

The combination of the 3-aminoazetidine ring and the sulfonamide group within a single molecule creates a scaffold with significant potential for drug discovery. The 3-aminoazetidine portion provides a rigid, three-dimensional structure that can be readily functionalized, while the sulfonamide group offers key hydrogen bonding interactions and a proven track record of pharmacological activity.

While direct research on "this compound" as a singular entity is limited in the provided search results, the synthesis and application of its derivatives are documented. For instance, patent literature describes the synthesis of various 3-aminoazetidine derivatives as intermediates for biologically active compounds. google.com These intermediates can be further modified, for example, through condensation with a sulfonate to form sulfonamide derivatives. google.com The synthesis of 3-aminoazetidines can be achieved through various methods, including the ring-opening of 1-azabicyclo[1.1.0]butane with amines or the direct displacement of an azetidine electrophile with an amine nucleophile. researchgate.netchemrxiv.org

The potential of this scaffold is further highlighted by the development of related compounds. For example, azetidine and oxetane (B1205548) sulfonyl fluorides are being explored as versatile reagents for creating novel pharmacophore motifs. nih.gov Additionally, the synthesis of various sulfonamide derivatives containing other cyclic amines, such as piperazine, demonstrates the ongoing interest in combining these two key functional groups. mdpi.com

The exploration of 3-aminoazetidine derivatives as triple reuptake inhibitors for the treatment of depression showcases the therapeutic potential of this core structure. researchgate.netresearchgate.net By combining the structural advantages of the azetidine ring with the proven pharmacological utility of the sulfonamide group, the this compound scaffold represents a promising platform for the design and development of new medicines targeting a wide range of diseases.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H9N3O2S |

|---|---|

Molecular Weight |

151.19 g/mol |

IUPAC Name |

3-aminoazetidine-1-sulfonamide |

InChI |

InChI=1S/C3H9N3O2S/c4-3-1-6(2-3)9(5,7)8/h3H,1-2,4H2,(H2,5,7,8) |

InChI Key |

SJDWSXZKEZAAJD-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1S(=O)(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminoazetidine 1 Sulfonamide and Its Analogues

Establishment of the Azetidine (B1206935) Core: Ring-Forming Reactions

The construction of the four-membered azetidine ring is a significant challenge in organic synthesis due to the inherent ring strain. Various methods have been developed to overcome this, each with its own advantages and substrate scope.

Reductive Cyclization Strategies for Azetidine Ring Construction

Reductive cyclization is a powerful method for forming the azetidine ring. thieme-connect.commagtech.com.cn One approach involves the intramolecular reductive cyclization of aza-Michael adducts. For instance, the organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones can generate adducts that, upon treatment with a reducing agent like (R)-alpine borane, cyclize to form 1,2,4-trisubstituted azetidines. thieme-connect.com This one-pot procedure can produce optically active products in good to high yields (67–93%) and with excellent stereocontrol (78–96% ee). thieme-connect.com

Another strategy involves the reductive cyclization of β-haloalkylimines. magtech.com.cn The reduction of azetidin-2-ones (β-lactams) is also a widely used method for synthesizing azetidines due to the ready availability of the starting materials and the straightforward nature of the reduction process. magtech.com.cnacs.org Reagents such as diborane, lithium aluminum hydride (LiAlH₄), and alanes are effective for this transformation, generally preserving the stereochemistry of the ring substituents. acs.org

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes Towards 3-Aminoazetidines

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as valuable precursors for functionalized azetidines through strain-release-driven reactions. nih.govd-nb.infosemanticscholar.orgresearchgate.net These reactions typically involve the cleavage of the C3-N bond, allowing for the introduction of substituents at the 1 and 3 positions of the azetidine ring. semanticscholar.org

A versatile cation-driven activation strategy for ABBs has been developed, which allows for tandem N/C3-functionalization and rearrangement to furnish azetidines. nih.gov This approach expands the scope of N-activation beyond traditional electrophiles. nih.gov Furthermore, strain-release-driven Friedel–Crafts spirocyclization of ABB-tethered (hetero)aryls provides a route to unique azetidine spiro-tetralins. d-nb.info This reaction can proceed through an unexpected interrupted Friedel–Crafts mechanism, generating a complex azabicyclo[2.1.1]hexane intermediate that can be subsequently converted to the desired spirocyclic product. d-nb.info Ring-opening reactions of ABBs with thiols and amines in the presence of a Lewis acid like Mg(ClO₄)₂ can also yield 3-sulfenylazetidine and 3-aminoazetidine derivatives, respectively. researchgate.net

Aza-Michael Addition and Horner–Wadsworth–Emmons Approaches to Azetidine Derivatives

The aza-Michael addition is a key C-N bond-forming reaction used in the synthesis of azetidine derivatives. mdpi.comnih.govresearchgate.net This method has been applied to prepare various NH-heterocyclic derivatives. researchgate.net A common strategy involves the reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetate, which is itself prepared from N-Boc-azetidin-3-one via a Horner–Wadsworth–Emmons (HWE) reaction. mdpi.comnih.govresearchgate.net

The HWE reaction is a reliable method for creating substituted alkenes from ketones. mdpi.com In this context, (N-Boc)azetidin-3-one is reacted with a phosphonate (B1237965) ester, such as methyl-2-(dimethoxyphosphoryl)acetate, in the presence of a base like DBU to yield the α,β-unsaturated ester. mdpi.comnih.gov Subsequent aza-Michael addition of various amines to this intermediate provides functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.govresearchgate.net This approach has been used to synthesize a library of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. nih.gov

Other Cycloaddition and Cycloisomerization Routes to Functionalized Azetidines

Various cycloaddition and cycloisomerization reactions have been employed to construct the azetidine ring. The aza-Paternò-Büchi reaction, a [2+2] cycloaddition of an imine and an alkene, represents a highly atom-economical route to azetidines. chemrxiv.orgnih.gov Visible-light-mediated versions of this reaction have been developed to overcome limitations of traditional photochemical methods, allowing for the synthesis of functionalized azetidines under mild conditions. nih.gov

Other notable cycloaddition methods include:

[2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, using an iridium photocatalyst. rsc.org

A [3+1]-cycloaddition of donor-acceptor aziridines with isocyanides, catalyzed by copper, to produce chiral 2-azetidines. researchgate.net

A novel [2+2]-cycloaddition of 2-aminomalonates to chalcones, proceeding through a solvent-free Michael addition and subsequent oxidative cyclization. nih.gov

Gold-catalyzed cycloisomerization of functionalized 1,5-enynes has also been reported as a route to polycyclic frameworks containing azetidine rings. ucsb.edu

Installation of the Sulfonamide Moiety: Strategies and Mechanisms

Once the azetidine core is established, the final step in the synthesis of 3-aminoazetidine-1-sulfonamide is the installation of the sulfonamide group.

Nucleophilic Sulfonylation of Aminoazetidine Precursors

The most direct method for introducing the sulfonamide group is through the nucleophilic sulfonylation of a 3-aminoazetidine precursor. This reaction involves the treatment of the aminoazetidine with a sulfonating agent, such as sulfonyl chloride or a related derivative, in the presence of a base. vulcanchem.com

The mechanism of sulfonylation can proceed through two main pathways. In the first, the base deprotonates the amine, which then acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride. The second mechanism involves a nucleophilic addition-type process where a stable intermediate is formed between the sulfonylating agent and a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). beilstein-journals.org This intermediate is then attacked by the amine. The use of DMAP can be particularly effective for the sulfonylation of less reactive or sterically hindered amines. beilstein-journals.org

For the synthesis of this compound, a suitable precursor would be 3-aminoazetidine. The reaction would likely involve the use of a sulfamoyl chloride or a similar reagent to introduce the -SO₂NH₂ group onto the ring nitrogen.

Sulfur–Fluoride (B91410) Exchange (SuFEx) Chemistry for Azetidine-Sulfonamide Linkages

Sulfur–Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction for forging robust carbon-sulfur bonds. This methodology is particularly advantageous for creating azetidine-sulfonamide linkages due to the high stability and selective reactivity of sulfonyl fluorides (SFs). nih.govacs.org Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides can endure a wider range of reaction conditions, making them ideal for complex, multi-step syntheses. nih.govacs.org

The SuFEx reaction typically involves the coupling of a sulfonyl fluoride with a primary or secondary amine nucleophile to yield the corresponding sulfonamide. acs.org Recent advancements have demonstrated the utility of azetidine sulfonyl fluorides (ASFs) as versatile reagents for synthesizing a diverse array of novel pharmacophores. nih.govacs.org The control over solvent and nucleophile strength is crucial in directing the reaction towards the desired SuFEx pathway, enabling the creation of new strained-ring S(VI) motifs. acs.org The compatibility of ASFs with various nucleophiles, including primary and secondary amines, anilines, and even complex drug molecules, highlights the broad applicability of this method. nih.govacs.org For instance, azetidine functionalized versions of fluoxetine (B1211875) and amlodipine (B1666008) have been successfully synthesized using this approach. acs.org

| Reactant 1 | Reactant 2 | Product | Notes |

| Azetidine Sulfonyl Fluoride (ASF) | Primary/Secondary Amine | Azetidine Sulfonamide | High stability and selective reactivity of ASFs. nih.govacs.org |

| Azetidine Sulfonyl Fluoride (ASF) | Aniline | N-Aryl Azetidine Sulfonamide | Broad nucleophile scope. acs.org |

| Azetidine Sulfonyl Fluoride (ASF) | Complex Drug Molecule (e.g., Fluoxetine) | Functionalized Drug Analogue | Demonstrates late-stage functionalization potential. acs.org |

One-Pot and Multicomponent Synthesis Approaches to Sulfonamides

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. These strategies are increasingly being applied to the synthesis of sulfonamides, including those bearing the 3-aminoazetidine scaffold.

A notable one-pot approach involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide to generate 1-arenesulfonylazetidines. organic-chemistry.org This method, often facilitated by microwave irradiation, provides a straightforward route to the azetidine core. organic-chemistry.org Another strategy employs the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides to produce functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good yields under mild conditions. organic-chemistry.org

More recent developments have focused on the direct synthesis of sulfonamides from unactivated starting materials. For example, a one-pot synthesis of diaryl sulfonamides has been achieved through a metal-catalyzed C-H amidation of activated aromatic compounds with primary sulfonamides. thieme.de Another innovative one-pot method utilizes the conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then aminated in the same pot to form the corresponding sulfonamides. nih.gov This approach is particularly valuable as it leverages readily available starting materials. nih.gov

Furthermore, a three-component synthesis of sulfonimidamides, close structural relatives of sulfonamides, has been developed using a stable sulfinylamine reagent. nih.gov This process efficiently assembles organometallic reagents, amines, and the sulfinylamine linchpin into diverse sulfonimidamide products. nih.gov The development of sustainable multicomponent reactions using deep eutectic solvents has also been reported for the synthesis of sulfonamides from triarylbismuthines, nitro compounds, and sodium metabisulfite. rsc.org

Advanced Synthetic Protocols for Structurally Diverse this compound Derivatives

The demand for novel and structurally diverse this compound derivatives has spurred the development of advanced synthetic protocols that address challenges such as protecting group manipulation, stereocontrol, and scalability.

Protecting Group Strategies in Complex Azetidine-Sulfonamide Syntheses

The synthesis of complex molecules like this compound derivatives often necessitates the use of protecting groups to mask reactive functional groups and ensure selective transformations. The choice of protecting group is critical, requiring a balance between stability under various reaction conditions and ease of removal under mild conditions. nih.gov

For the amine functionality, sulfonamides themselves can act as protecting groups. youtube.com The strong electron-withdrawing nature of the sulfonyl group effectively "tames" the basicity of the nitrogen lone pair through delocalization. youtube.com However, the robust nature of common sulfonamides like p-toluenesulfonamides (tosylamides) can make their removal challenging, often requiring harsh reductive or acidic conditions that may not be compatible with other functional groups in the molecule. nih.gov

To address this, more labile sulfonamide protecting groups have been developed. The 2-(trimethylsilyl)ethanesulfonyl (SES) group, for instance, offers the stability of a sulfonamide but can be cleaved under relatively mild, fluoride-mediated conditions. orgsyn.org Similarly, o- and p-nitrobenzenesulfonyl (nosyl) groups are readily removed with thiolate nucleophiles. nih.gov The selection of an appropriate protecting group strategy is crucial for the successful synthesis of complex azetidine-sulfonamide derivatives, sometimes requiring protecting group interconversions to navigate the synthetic route. nih.gov

| Protecting Group | Installation | Deprotection Conditions | Key Features |

| p-Toluenesulfonyl (Ts) | p-Toluenesulfonyl chloride, base | Harsh (e.g., strong acid, dissolving metal reduction) | Very stable, but difficult to remove. nih.gov |

| 2-(Trimethylsilyl)ethanesulfonyl (SES) | 2-(Trimethylsilyl)ethanesulfonyl chloride, base | Fluoride source (e.g., TBAF, CsF) | Stable to many conditions, cleaved mildly. orgsyn.org |

| o- or p-Nitrobenzenesulfonyl (Ns) | o- or p-Nitrobenzenesulfonyl chloride, base | Thiolate nucleophiles | Readily cleavable under mild conditions. nih.gov |

Stereoselective and Chiral Synthesis of this compound Enantiomers

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and chiral synthetic methods for this compound enantiomers is of paramount importance.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. numberanalytics.comethz.ch These are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comethz.ch After the desired stereocenter is established, the auxiliary is removed. Chiral sulfinamide chemistry has been successfully employed for the synthesis of chiral N-propargylsulfonamides, which can then be converted to chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Another strategy is the use of chiral starting materials from the "chiral pool," such as amino acids or sugars. ethz.ch Additionally, kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent, can be used to separate enantiomers. encyclopedia.pubgoogle.com Dynamic kinetic resolution (DKR) is an even more efficient variation where the slower-reacting enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired enantiomer. encyclopedia.pub Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides represents a key reaction in a flexible synthesis of chiral azetidin-3-ones, which are valuable precursors to chiral 3-aminoazetidines. nih.gov

Flow Chemistry and Automated Synthesis for Scalability

To meet the demands of drug discovery and development, scalable and efficient synthetic methods are essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in this regard. syrris.com

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. researchgate.netmit.edu This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, safety, and scalability. syrris.comresearchgate.net The enhanced mixing and heat transfer in flow reactors can also accelerate reaction rates and improve yields. researchgate.net Automated flow synthesis systems can integrate multiple reaction and purification steps, enabling the rapid generation of compound libraries for screening purposes with reduced manual intervention. syrris.commit.edu This approach is particularly well-suited for the optimization of reaction conditions and the synthesis of analogues of lead compounds. mit.edu The application of flow chemistry to the synthesis of small protein domains has demonstrated its power in automating complex, multi-step syntheses, a capability that can be extended to the production of complex this compound derivatives. rsc.org

Advanced Spectroscopic and Analytical Characterization of 3 Aminoazetidine 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 3-Aminoazetidine-1-sulfonamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the definitive assignment of the molecule's structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of related sulfonamide derivatives typically appear in the region of 6.51 to 7.70 ppm. rsc.org Protons on the azetidine (B1206935) ring will show distinct splitting patterns and chemical shifts due to their constrained environment and coupling with adjacent protons. The amino group protons and the sulfonamide protons will also present as distinct signals, which may be broad and can exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the azetidine ring in related structures are observed at specific chemical shifts, for instance, around 39.5 ppm in a CD₃CN solvent. ic.ac.uk In other sulfonamide derivatives, aromatic carbons resonate in the range of 111.83 to 160.11 ppm. rsc.org

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 6.5 - 7.7 | Aromatic protons in related sulfonamides. rsc.org |

| ¹H | Varies | Azetidine ring protons, specific shifts and coupling constants are structure-dependent. |

| ¹³C | 111 - 161 | Aromatic carbons in related sulfonamides. rsc.org |

| ¹³C | ~39.5 | Azetidine ring carbons in similar structures. ic.ac.uk |

Table 1: Typical NMR Spectroscopic Data for this compound and Related Compounds.

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for accurately determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of ions with very high precision, allowing for the calculation of the molecular formula.

HRMS analyses, often employing electrospray ionization (ESI), can confirm the molecular weight of the compound and its fragments. chemrxiv.orgacs.org For instance, in the analysis of related azetidine derivatives, HRMS is used to confirm the calculated mass of the protonated molecule [M+H]⁺ with a high degree of accuracy. chemrxiv.orgacs.org This precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. Liquid chromatography coupled with HRMS (LC-HRMS) is a powerful method for analyzing complex mixtures and identifying known and unknown sulfonamide residues. bingol.edu.tr

| Technique | Ionization Mode | Information Obtained |

| HRMS | ESI | Precise mass-to-charge ratio, elemental composition, and molecular formula confirmation. chemrxiv.orgacs.org |

| LC-HRMS | ESI | Separation and identification of sulfonamides in complex matrices. bingol.edu.tr |

Table 2: High-Resolution Mass Spectrometry Techniques for this compound Analysis.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum reveals the characteristic vibrational frequencies of bonds within the molecule.

Key functional groups and their expected absorption regions include:

N-H stretching: The amino group (NH₂) will exhibit characteristic stretching vibrations. semanticscholar.org

S=O stretching: The sulfonyl group (SO₂) will show strong, distinct asymmetric and symmetric stretching bands. For many sulfonamides, these appear around 1340 cm⁻¹ and 1150 cm⁻¹. umich.edu

C-N stretching: The carbon-nitrogen bonds within the azetidine ring will also have characteristic absorptions.

The IR spectrum of related sulfonamides shows complex bands in the 1640–1500 cm⁻¹ region, which are attributed to NH₂ bending and phenyl and aromatic heterocycle stretching vibrations. semanticscholar.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300 - 3500 |

| S=O (Sulfonyl) | Asymmetric Stretching | ~1340 umich.edu |

| S=O (Sulfonyl) | Symmetric Stretching | ~1150 umich.edu |

| N-H (Amine) | Bending | 1500 - 1640 semanticscholar.org |

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds like this compound. anton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined. anton-paar.com

This technique is crucial for:

Unambiguous structural confirmation: It provides the exact bonding and connectivity of all atoms.

Determination of absolute configuration: For chiral molecules, X-ray crystallography can establish the absolute stereochemistry.

Analysis of solid-state conformation: It reveals the preferred conformation of the molecule in the solid state, including bond lengths, bond angles, and torsion angles.

In studies of related azetidine derivatives, X-ray crystallography has been used to confirm the cis or trans stereochemistry of substituents on the ring. bham.ac.uk The sulfonamide moiety in various compounds has been shown to interact with active sites of enzymes, and its orientation is critical for biological activity. researchgate.net

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating any potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for determining the purity of pharmaceutical compounds. acs.org By using a suitable stationary phase and mobile phase, impurities can be separated and quantified. For instance, analytical HPLC-MS is used to check the purity of synthesized sulfonamides. acs.org

Gas Chromatography (GC): For volatile derivatives, GC can be employed for purity assessment. Some specifications for related compounds, like tert-Butyl 3-aminoazetidine-1-carboxylate, indicate a purity of ≥94.0 % as determined by GC. avantorsciences.com

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring the progress of reactions and for preliminary purity checks. nih.gov

| Method | Application | Typical Use |

| HPLC | Purity assessment, isomeric separation | Quantifying impurities and separating stereoisomers. acs.org |

| GC | Purity assessment for volatile derivatives | Determining the percentage purity of the compound. avantorsciences.com |

| TLC | Reaction monitoring, preliminary purity check | Quick assessment of reaction completion and presence of impurities. nih.gov |

Table 4: Chromatographic Methods for the Analysis of this compound.

Computational Chemistry and Cheminformatics in the Research of 3 Aminoazetidine 1 Sulfonamide

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how ligands, such as derivatives of 3-aminoazetidine-1-sulfonamide, interact with their biological targets at an atomic level.

Research on related structures, such as 4-(3-aminoazetidin-1-yl)pyrimidin-2-amines, provides a clear example of this application. In a study targeting the histamine (B1213489) H₃ receptor (H₃R), molecular docking was employed to investigate the binding mode of these non-imidazole agonists. Using a homology model of the H₃R, researchers were able to dock a key compound (14d in the study) into the receptor's binding site. The simulations revealed critical interactions with specific amino acid residues, namely Asp114 and Glu206, which are known to be essential for ligand binding in this receptor class. The azetidine (B1206935) nitrogen and the primary amine of the scaffold were identified as key interacting elements.

Similarly, docking studies on other sulfonamide-based compounds have been used to identify potential inhibitors for various targets. For instance, studies on sulfonamide derivatives as aromatase inhibitors showed that the molecules could fit snugly into the enzyme's active site, forming hydrogen bonds with key residues like Met374 and Ser478. These computational predictions are invaluable for rationalizing observed biological activity and designing new derivatives with improved binding affinity.

Table 1: Example of Molecular Docking Data for a 3-Aminoazetidine Derivative

| Ligand Class | Biological Target | Key Interacting Residues | Predicted Interactions | Reference |

|---|---|---|---|---|

| 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines | Histamine H₃ Receptor (H₃R) | D114, E206, Y374 | Hydrogen bonding, Salt bridge | |

| Triazole-benzene-sulfonamides | Aromatase | Met374, Ser478 | Hydrogen bonding, π-π stacking |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the system over time. This technique is essential for assessing the stability of predicted binding poses and understanding the dynamic nature of the interactions.

Following the initial docking of the 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine derivative, MD simulations were run for 100 nanoseconds to validate the stability of the ligand-receptor complex. The simulations confirmed that the compound maintained stable interactions with the key residues (Asp114 and Glu206) throughout the simulation period, lending significant confidence to the initial docking hypothesis.

MD simulations are also used to compare the binding stability of different ligands. In studies of sulfonamides targeting the enzyme triosephosphate isomerase (TPI), MD simulations were performed to characterize the interactions at both the active site and the dimer interface. By calculating the binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), researchers could quantify the affinity and determine that van der Waals interactions and non-polar solvation energies were the primary drivers of binding. Such detailed analysis helps explain the basis for selective affinity and guides the optimization of inhibitor scaffolds.

Pharmacological and Biological Research Perspectives on this compound Derivatives

Exploration of Molecular Targets and Pathways

Derivatives of this compound have been investigated for their interactions with various molecular targets, leading to the modulation of key biological pathways. These interactions are primarily driven by the structural features of the sulfonamide group and the aminoazetidine ring, which can be tailored to achieve selectivity and potency for specific targets.

The sulfonamide moiety is a well-established zinc-binding group, making sulfonamide-containing compounds potent inhibitors of various metalloenzymes. Furthermore, the structural analogy of the sulfonamide group to the p-aminobenzoic acid (PABA) moiety allows for the inhibition of enzymes involved in folate synthesis.

Carbonic Anhydrase (CA): A number of sulfonamide derivatives have been shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms. For instance, a series of multifunctional sulfonamide-based compounds demonstrated significant inhibitory effects against hCA I and hCA II. researchgate.net Compound 3 from this series showed a high inhibitory effect against hCA I with a Ki of 49.45 ± 9.13 nM, while compound 9 was a potent inhibitor of hCA II with a Ki of 36.77 ± 8.21 nM. researchgate.net The inhibitory mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com The diversity of substituents on the sulfonamide scaffold influences the selectivity and potency against different CA isoforms. nih.govnih.gov For example, heteroaromatic sulfonamides have shown to be more effective inhibitors than benzenesulfonamides against certain bacterial β-CAs. mdpi.com

Dihydropteroate (B1496061) Synthetase (DHPS): Sulfonamides act as competitive inhibitors of DHPS, a key enzyme in the bacterial folate synthesis pathway. wikipedia.org They mimic the natural substrate, p-aminobenzoic acid (PABA), and block the synthesis of dihydropteroate, which is essential for bacterial growth. wikipedia.org This mechanism confers a bacteriostatic effect to this class of compounds. wikipedia.org The inhibitory potency of sulfonamides against DHPS can vary, with some derivatives like sulfathiazole showing high potency. nih.gov The binding affinity of these inhibitors is influenced by the specific amino acid residues in the active site of the enzyme. nih.gov

Proteases: The sulfonamide group has been incorporated into various protease inhibitors, targeting different classes of these enzymes, including metalloproteases, cysteine proteases, and serine proteases. nih.gov Sulfonamide-based inhibitors have shown promise as anticancer, anti-inflammatory, and antiviral agents. nih.gov For example, some sulfonamide derivatives are effective inhibitors of matrix metalloproteases (MMPs), which are involved in tumor invasion. nih.gov In the context of viral diseases, sulfonamide moieties are present in some HIV protease inhibitors, such as amprenavir, where they are crucial for the drug's potency. mdpi.com

Histamine H3 Receptor: Sulfonamide homologs of histamine have been synthesized and evaluated as histamine H3 receptor antagonists. nih.gov The separation of the imidazole ring and the sulfonamide unit by a four- or five-carbon tether has been shown to afford potent H3 receptor antagonists. nih.gov The binding affinities of these compounds can be in the nanomolar range, with pKi values ranging from 7.56 to 8.68 in radioligand binding assays. nih.gov These antagonists have potential applications in the treatment of neurological disorders.

While direct studies on this compound derivatives are limited, the broader class of sulfonamides has been implicated in the modulation of key signaling pathways.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is associated with various diseases, including cancer and inflammatory disorders. While specific data on this compound derivatives is not available, the development of small molecule inhibitors targeting this pathway is an active area of research, and the sulfonamide scaffold could potentially be utilized in the design of such inhibitors.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes, playing a key role in cellular defense against oxidative stress. mdpi.com Activation of the Nrf2 pathway is a promising therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative diseases and inflammatory conditions. nih.gov Certain compounds can activate the Nrf2 pathway by interfering with the interaction between Nrf2 and its inhibitor Keap1. nih.gov Although direct evidence for this compound derivatives is lacking, the exploration of sulfonamide-containing molecules as Nrf2 activators is an area of interest.

Structure-Biological Activity Relationships within the this compound Scaffold

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the azetidine ring and the sulfonamide group. openaccesspub.org

For antibacterial sulfonamides, a free amino group on the aromatic ring is generally required for activity. openaccesspub.org Modifications to the sulfonamide nitrogen can influence the pharmacokinetic and pharmacodynamic properties of the molecule. openaccesspub.org In the case of carbonic anhydrase inhibitors, the substitution pattern on the aromatic or heterocyclic ring attached to the sulfonamide can significantly impact the inhibitory potency and isoform selectivity. nih.govnih.gov For instance, small aromatic sulfonamides derive their inhibitory power from hydrogen bond interactions, while heterocyclic sulfonamides can have different binding modes depending on the heteroatoms present. nih.gov

In the context of histamine H3 receptor antagonists, the length of the alkyl chain connecting the imidazole ring to the sulfonamide moiety is a critical determinant of activity, with butyl and pentyl linkers showing good to moderate binding affinities. nih.gov

Investigation of In Vitro Biological Efficacy

The in vitro biological efficacy of sulfonamide derivatives has been demonstrated in various assays. For example, novel sulfonamide derivatives containing a piperidine moiety have shown excellent in vitro antibacterial potency against plant pathogens, with EC50 values ranging from 2.65 to 11.83 µg/mL. nih.gov

In enzyme inhibition assays, sulfonamide derivatives have exhibited a wide range of potencies. For instance, in a study of carbonic anhydrase inhibitors, Ki values ranged from the low nanomolar to the micromolar range, depending on the compound and the enzyme isoform. nih.gov Similarly, for dihydropteroate synthase, Ki values for different sulfonamides varied, with some compounds like sulfathiazole being more potent than others. nih.gov

The following table summarizes the in vitro inhibitory activities of selected sulfonamide derivatives against various enzymes.

| Compound/Derivative Class | Target Enzyme | Activity (IC50/Ki/EC50) | Reference |

| Multifunctional sulfonamide (Cpd 3) | hCA I | Ki: 49.45 ± 9.13 nM | researchgate.net |

| Multifunctional sulfonamide (Cpd 9) | hCA II | Ki: 36.77 ± 8.21 nM | researchgate.net |

| Sulfonamide derivatives (3a, 3b, 3h, 6) | α-glucosidase | IC50: 19.39-25.57 µM | rsc.org |

| Sulfadiazine | Dihydropteroate Synthetase | Ki: 2.5 x 10⁻⁶ M | nih.gov |

| Sulfonamide-piperidine derivatives | Xanthomonas oryzae pv. oryzae | EC50: 2.65-11.83 µg/mL | nih.gov |

| 4,4′-Diaminodiphenylsulfone (DDS) | Dihydropteroate Synthetase | I50: 2 x 10⁻⁵ M | nih.gov |

| Sulfathiazole | Dihydropteroate Synthetase | Potent inhibitor | nih.gov |

Mechanistic Studies of Biological Actions

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). wikipedia.org This targeted action on a bacterial-specific pathway explains the selective toxicity of these drugs. wikipedia.org The bacteriostatic effect arises from the inability of bacteria to synthesize essential nucleic acids in the absence of folate. wikipedia.org

For carbonic anhydrase inhibitors, the mechanism involves the coordination of the sulfonamide group to the zinc ion in the active site, mimicking the transition state of the carbon dioxide hydration reaction. mdpi.com This binding is stabilized by a network of hydrogen bonds with active site residues. mdpi.com

In the case of protease inhibition, the mechanism can vary depending on the specific protease and the design of the inhibitor. Sulfonamide-based inhibitors can act as transition-state analogs or bind to allosteric sites, leading to the modulation of enzyme activity. nih.gov

The activation of the Nrf2 pathway by small molecules typically involves the disruption of the Nrf2-Keap1 complex, either through covalent modification of Keap1 or by interfering with the protein-protein interaction. nih.gov This leads to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant and cytoprotective genes. mdpi.com

Future Directions and Emerging Research Avenues for this compound

Development of Advanced Synthetic Strategies for Complex Analogues

While the 3-aminoazetidine core is a valuable pharmacophore, the development of novel and efficient synthetic routes to access diverse and complex analogues remains a critical area of research. nih.govacs.orgresearchgate.net Current strategies often involve multi-step sequences that can be time-consuming and may not be amenable to the rapid generation of large compound libraries for screening purposes. nih.govthno.org

Future research will likely focus on the development of more convergent and modular synthetic approaches. This could involve the use of novel building blocks, such as functionalized azetidine sulfonyl fluorides, which can undergo a variety of coupling reactions to introduce diverse substituents. acs.orgnih.gov Additionally, the exploration of C-H activation and functionalization strategies on the azetidine ring could provide direct and atom-economical routes to previously inaccessible analogues. doi.org The development of stereoselective methodologies to control the stereochemistry at the 3-position of the azetidine ring will also be crucial for probing structure-activity relationships (SAR) in greater detail. Photo-induced copper catalysis has emerged as a promising method for the [3+1] radical cascade cyclization to generate highly substituted azetidines. nih.gov

These advanced synthetic strategies will enable medicinal chemists to systematically explore the chemical space around the this compound scaffold, leading to the identification of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Application in Fragment-Based Drug Design and PROTAC Technologies

The favorable physicochemical properties of the this compound moiety, including its low molecular weight and potential for forming key hydrogen bond interactions, make it an attractive fragment for use in fragment-based drug design (FBDD). proteopedia.orgnih.govtcichemicals.com FBDD is a powerful approach for identifying novel starting points for drug discovery by screening low molecular weight compounds that bind weakly to a biological target. nih.gov The inherent structural rigidity and defined vectoral projection of substituents from the azetidine ring can provide valuable information for fragment evolution and linking strategies. nih.gov

| Component | Description | Relevance to this compound |

|---|---|---|

| Target-binding Ligand | A moiety that specifically binds to the protein of interest (POI). | Analogues of this compound could be designed as novel POI ligands. |

| E3 Ligase Ligand | A molecule that recruits an E3 ubiquitin ligase, such as VHL or CRBN. nih.govnih.gov | The sulfonamide group has been identified as a ligand for the DCAF15 E3 ligase, making the this compound scaffold a potential E3 ligase binder. nih.gov |

| Linker | Connects the target-binding ligand and the E3 ligase ligand. Its length and composition are critical for ternary complex formation. | The azetidine ring provides a rigid and synthetically tractable point for linker attachment. |

Furthermore, the emerging field of Proteolysis Targeting Chimeras (PROTACs) presents a significant opportunity for the application of the this compound scaffold. biochempeg.comhuatengsci.com PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.govrsc.org The sulfonamide functional group has been shown to act as a ligand for the DCAF15 E3 ligase, opening the door for the development of novel PROTACs that utilize this interaction. nih.gov The 3-aminoazetidine portion of the molecule can serve as a versatile anchor for attaching a linker and a target-binding ligand, enabling the creation of PROTACs with unique architectures and degradation profiles.

Multi-Targeted Ligand Design Incorporating the this compound Motif

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. mdpi.comnih.govsemanticscholar.org The "one-target, one-drug" paradigm has shown limitations in treating such multifactorial diseases. nih.govscielo.br Consequently, there is a growing interest in the design of multi-targeted ligands (MTDLs) that can simultaneously modulate several biological targets. mdpi.comnih.govscielo.br

The this compound scaffold is well-suited for the development of MTDLs. Its modular nature allows for the incorporation of different pharmacophoric elements that can interact with multiple targets. For instance, the sulfonamide group could be directed towards a zinc-containing enzyme like carbonic anhydrase, while the aminoazetidine portion could be functionalized to target a G-protein coupled receptor or a kinase. mdpi.commdpi.com This approach could lead to the development of more effective therapies with improved efficacy and a reduced likelihood of drug resistance.

Bioisosteric Replacement Studies for Enhanced Biological Profiles

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. tcichemicals.comu-tokyo.ac.jpdrughunter.com The this compound motif itself can be considered a bioisostere for other functional groups, and its components can be systematically replaced to fine-tune a molecule's biological profile. drughunter.comcambridgemedchemconsulting.comhyphadiscovery.com

For example, the sulfonamide group is a well-established bioisostere of a carboxylic acid and can also replace amide bonds to improve metabolic stability. tcichemicals.comnih.govresearchgate.net Future research will likely explore the replacement of the azetidine ring with other small, strained ring systems like oxetanes or cyclobutanes to modulate properties such as polarity, solubility, and metabolic stability. acs.org Similarly, the primary amine at the 3-position could be replaced with other functional groups like a hydroxyl or a small alkyl chain to probe the importance of this interaction and potentially improve selectivity or reduce off-target effects. cambridgemedchemconsulting.com These bioisosteric replacement studies will be instrumental in developing analogues with superior pharmacokinetic and pharmacodynamic properties.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govresearchgate.netnih.gov These computational tools can be applied to various stages, from target identification and validation to lead optimization and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govyoutube.com

In the context of this compound, AI and ML algorithms can be used to:

Generate novel analogues: Generative models can design new molecules based on the this compound scaffold with desired properties.

Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potency and selectivity of new analogues, prioritizing the synthesis of the most promising compounds. researchgate.net

Optimize pharmacokinetic properties: ML models can predict ADMET properties, helping to guide the design of analogues with improved drug-like characteristics. youtube.com

Identify new therapeutic targets: AI can analyze large biological datasets to identify new targets for which this compound-based ligands may be effective.

Pharmacological and Biological Research Perspectives on 3 Aminoazetidine 1 Sulfonamide Derivatives

Exploration of Molecular Targets and Pathways

Derivatives of 3-aminoazetidine-1-sulfonamide have been investigated for their interactions with various molecular targets, leading to the modulation of key biological pathways. These interactions are primarily driven by the structural features of the sulfonamide group and the aminoazetidine ring, which can be tailored to achieve selectivity and potency for specific targets.

The sulfonamide moiety is a well-established zinc-binding group, making sulfonamide-containing compounds potent inhibitors of various metalloenzymes. Furthermore, the structural analogy of the sulfonamide group to the p-aminobenzoic acid (PABA) moiety allows for the inhibition of enzymes involved in folate synthesis.

Carbonic Anhydrase (CA): A number of sulfonamide derivatives have been shown to be effective inhibitors of human carbonic anhydrase (hCA) isoforms. For instance, a series of multifunctional sulfonamide-based compounds demonstrated significant inhibitory effects against hCA I and hCA II. researchgate.net Compound 3 from this series showed a high inhibitory effect against hCA I with a Ki of 49.45 ± 9.13 nM, while compound 9 was a potent inhibitor of hCA II with a Ki of 36.77 ± 8.21 nM. researchgate.net The inhibitory mechanism involves the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site. mdpi.com The diversity of substituents on the sulfonamide scaffold influences the selectivity and potency against different CA isoforms. nih.govnih.gov For example, heteroaromatic sulfonamides have shown to be more effective inhibitors than benzenesulfonamides against certain bacterial β-CAs. mdpi.com

Dihydropteroate (B1496061) Synthetase (DHPS): Sulfonamides act as competitive inhibitors of DHPS, a key enzyme in the bacterial folate synthesis pathway. wikipedia.org They mimic the natural substrate, p-aminobenzoic acid (PABA), and block the synthesis of dihydropteroate, which is essential for bacterial growth. wikipedia.org This mechanism confers a bacteriostatic effect to this class of compounds. wikipedia.org The inhibitory potency of sulfonamides against DHPS can vary, with some derivatives like sulfathiazole showing high potency. nih.gov The binding affinity of these inhibitors is influenced by the specific amino acid residues in the active site of the enzyme. nih.gov

Proteases: The sulfonamide group has been incorporated into various protease inhibitors, targeting different classes of these enzymes, including metalloproteases, cysteine proteases, and serine proteases. nih.gov Sulfonamide-based inhibitors have shown promise as anticancer, anti-inflammatory, and antiviral agents. nih.gov For example, some sulfonamide derivatives are effective inhibitors of matrix metalloproteases (MMPs), which are involved in tumor invasion. nih.gov In the context of viral diseases, sulfonamide moieties are present in some HIV protease inhibitors, such as amprenavir, where they are crucial for the drug's potency. mdpi.com

Histamine (B1213489) H3 Receptor: Sulfonamide homologs of histamine have been synthesized and evaluated as histamine H3 receptor antagonists. nih.gov The separation of the imidazole ring and the sulfonamide unit by a four- or five-carbon tether has been shown to afford potent H3 receptor antagonists. nih.gov The binding affinities of these compounds can be in the nanomolar range, with pKi values ranging from 7.56 to 8.68 in radioligand binding assays. nih.gov These antagonists have potential applications in the treatment of neurological disorders.

While direct studies on this compound derivatives are limited, the broader class of sulfonamides has been implicated in the modulation of key signaling pathways.

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is associated with various diseases, including cancer and inflammatory disorders. While specific data on this compound derivatives is not available, the development of small molecule inhibitors targeting this pathway is an active area of research, and the sulfonamide scaffold could potentially be utilized in the design of such inhibitors.

Nrf2 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins and detoxifying enzymes, playing a key role in cellular defense against oxidative stress. mdpi.com Activation of the Nrf2 pathway is a promising therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative diseases and inflammatory conditions. nih.gov Certain compounds can activate the Nrf2 pathway by interfering with the interaction between Nrf2 and its inhibitor Keap1. nih.gov Although direct evidence for this compound derivatives is lacking, the exploration of sulfonamide-containing molecules as Nrf2 activators is an area of interest.

Structure-Biological Activity Relationships within the this compound Scaffold

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on both the azetidine (B1206935) ring and the sulfonamide group. openaccesspub.org

For antibacterial sulfonamides, a free amino group on the aromatic ring is generally required for activity. openaccesspub.org Modifications to the sulfonamide nitrogen can influence the pharmacokinetic and pharmacodynamic properties of the molecule. openaccesspub.org In the case of carbonic anhydrase inhibitors, the substitution pattern on the aromatic or heterocyclic ring attached to the sulfonamide can significantly impact the inhibitory potency and isoform selectivity. nih.govnih.gov For instance, small aromatic sulfonamides derive their inhibitory power from hydrogen bond interactions, while heterocyclic sulfonamides can have different binding modes depending on the heteroatoms present. nih.gov

In the context of histamine H3 receptor antagonists, the length of the alkyl chain connecting the imidazole ring to the sulfonamide moiety is a critical determinant of activity, with butyl and pentyl linkers showing good to moderate binding affinities. nih.gov

Investigation of In Vitro Biological Efficacy

The in vitro biological efficacy of sulfonamide derivatives has been demonstrated in various assays. For example, novel sulfonamide derivatives containing a piperidine moiety have shown excellent in vitro antibacterial potency against plant pathogens, with EC50 values ranging from 2.65 to 11.83 µg/mL. nih.gov

In enzyme inhibition assays, sulfonamide derivatives have exhibited a wide range of potencies. For instance, in a study of carbonic anhydrase inhibitors, Ki values ranged from the low nanomolar to the micromolar range, depending on the compound and the enzyme isoform. nih.gov Similarly, for dihydropteroate synthase, Ki values for different sulfonamides varied, with some compounds like sulfathiazole being more potent than others. nih.gov

The following table summarizes the in vitro inhibitory activities of selected sulfonamide derivatives against various enzymes.

| Compound/Derivative Class | Target Enzyme | Activity (IC50/Ki/EC50) | Reference |

| Multifunctional sulfonamide (Cpd 3) | hCA I | Ki: 49.45 ± 9.13 nM | researchgate.net |

| Multifunctional sulfonamide (Cpd 9) | hCA II | Ki: 36.77 ± 8.21 nM | researchgate.net |

| Sulfonamide derivatives (3a, 3b, 3h, 6) | α-glucosidase | IC50: 19.39-25.57 µM | rsc.org |

| Sulfadiazine | Dihydropteroate Synthetase | Ki: 2.5 x 10⁻⁶ M | nih.gov |

| Sulfonamide-piperidine derivatives | Xanthomonas oryzae pv. oryzae | EC50: 2.65-11.83 µg/mL | nih.gov |

| 4,4′-Diaminodiphenylsulfone (DDS) | Dihydropteroate Synthetase | I50: 2 x 10⁻⁵ M | nih.gov |

| Sulfathiazole | Dihydropteroate Synthetase | Potent inhibitor | nih.gov |

Mechanistic Studies of Biological Actions

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS). wikipedia.org This targeted action on a bacterial-specific pathway explains the selective toxicity of these drugs. wikipedia.org The bacteriostatic effect arises from the inability of bacteria to synthesize essential nucleic acids in the absence of folate. wikipedia.org

For carbonic anhydrase inhibitors, the mechanism involves the coordination of the sulfonamide group to the zinc ion in the active site, mimicking the transition state of the carbon dioxide hydration reaction. mdpi.com This binding is stabilized by a network of hydrogen bonds with active site residues. mdpi.com

In the case of protease inhibition, the mechanism can vary depending on the specific protease and the design of the inhibitor. Sulfonamide-based inhibitors can act as transition-state analogs or bind to allosteric sites, leading to the modulation of enzyme activity. nih.gov

The activation of the Nrf2 pathway by small molecules typically involves the disruption of the Nrf2-Keap1 complex, either through covalent modification of Keap1 or by interfering with the protein-protein interaction. nih.gov This leads to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant and cytoprotective genes. mdpi.com

Future Directions and Emerging Research Avenues for 3 Aminoazetidine 1 Sulfonamide

Development of Advanced Synthetic Strategies for Complex Analogues

While the 3-aminoazetidine core is a valuable pharmacophore, the development of novel and efficient synthetic routes to access diverse and complex analogues remains a critical area of research. nih.govacs.orgresearchgate.net Current strategies often involve multi-step sequences that can be time-consuming and may not be amenable to the rapid generation of large compound libraries for screening purposes. nih.govthno.org

Future research will likely focus on the development of more convergent and modular synthetic approaches. This could involve the use of novel building blocks, such as functionalized azetidine (B1206935) sulfonyl fluorides, which can undergo a variety of coupling reactions to introduce diverse substituents. acs.orgnih.gov Additionally, the exploration of C-H activation and functionalization strategies on the azetidine ring could provide direct and atom-economical routes to previously inaccessible analogues. doi.org The development of stereoselective methodologies to control the stereochemistry at the 3-position of the azetidine ring will also be crucial for probing structure-activity relationships (SAR) in greater detail. Photo-induced copper catalysis has emerged as a promising method for the [3+1] radical cascade cyclization to generate highly substituted azetidines. nih.gov

These advanced synthetic strategies will enable medicinal chemists to systematically explore the chemical space around the 3-aminoazetidine-1-sulfonamide scaffold, leading to the identification of analogues with improved potency, selectivity, and pharmacokinetic profiles.

Application in Fragment-Based Drug Design and PROTAC Technologies

The favorable physicochemical properties of the this compound moiety, including its low molecular weight and potential for forming key hydrogen bond interactions, make it an attractive fragment for use in fragment-based drug design (FBDD). proteopedia.orgnih.govtcichemicals.com FBDD is a powerful approach for identifying novel starting points for drug discovery by screening low molecular weight compounds that bind weakly to a biological target. nih.gov The inherent structural rigidity and defined vectoral projection of substituents from the azetidine ring can provide valuable information for fragment evolution and linking strategies. nih.gov

| Component | Description | Relevance to this compound |

|---|---|---|

| Target-binding Ligand | A moiety that specifically binds to the protein of interest (POI). | Analogues of this compound could be designed as novel POI ligands. |

| E3 Ligase Ligand | A molecule that recruits an E3 ubiquitin ligase, such as VHL or CRBN. nih.govnih.gov | The sulfonamide group has been identified as a ligand for the DCAF15 E3 ligase, making the this compound scaffold a potential E3 ligase binder. nih.gov |

| Linker | Connects the target-binding ligand and the E3 ligase ligand. Its length and composition are critical for ternary complex formation. | The azetidine ring provides a rigid and synthetically tractable point for linker attachment. |

Furthermore, the emerging field of Proteolysis Targeting Chimeras (PROTACs) presents a significant opportunity for the application of the this compound scaffold. biochempeg.comhuatengsci.com PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. nih.govrsc.org The sulfonamide functional group has been shown to act as a ligand for the DCAF15 E3 ligase, opening the door for the development of novel PROTACs that utilize this interaction. nih.gov The 3-aminoazetidine portion of the molecule can serve as a versatile anchor for attaching a linker and a target-binding ligand, enabling the creation of PROTACs with unique architectures and degradation profiles.

Multi-Targeted Ligand Design Incorporating the this compound Motif

Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. mdpi.comnih.govsemanticscholar.org The "one-target, one-drug" paradigm has shown limitations in treating such multifactorial diseases. nih.govscielo.br Consequently, there is a growing interest in the design of multi-targeted ligands (MTDLs) that can simultaneously modulate several biological targets. mdpi.comnih.govscielo.br

The this compound scaffold is well-suited for the development of MTDLs. Its modular nature allows for the incorporation of different pharmacophoric elements that can interact with multiple targets. For instance, the sulfonamide group could be directed towards a zinc-containing enzyme like carbonic anhydrase, while the aminoazetidine portion could be functionalized to target a G-protein coupled receptor or a kinase. mdpi.commdpi.com This approach could lead to the development of more effective therapies with improved efficacy and a reduced likelihood of drug resistance.

Bioisosteric Replacement Studies for Enhanced Biological Profiles

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing drug-like properties. tcichemicals.comu-tokyo.ac.jpdrughunter.com The this compound motif itself can be considered a bioisostere for other functional groups, and its components can be systematically replaced to fine-tune a molecule's biological profile. drughunter.comcambridgemedchemconsulting.comhyphadiscovery.com

For example, the sulfonamide group is a well-established bioisostere of a carboxylic acid and can also replace amide bonds to improve metabolic stability. tcichemicals.comnih.govresearchgate.net Future research will likely explore the replacement of the azetidine ring with other small, strained ring systems like oxetanes or cyclobutanes to modulate properties such as polarity, solubility, and metabolic stability. acs.org Similarly, the primary amine at the 3-position could be replaced with other functional groups like a hydroxyl or a small alkyl chain to probe the importance of this interaction and potentially improve selectivity or reduce off-target effects. cambridgemedchemconsulting.com These bioisosteric replacement studies will be instrumental in developing analogues with superior pharmacokinetic and pharmacodynamic properties.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. nih.govresearchgate.netnih.gov These computational tools can be applied to various stages, from target identification and validation to lead optimization and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.govyoutube.com

In the context of this compound, AI and ML algorithms can be used to:

Generate novel analogues: Generative models can design new molecules based on the this compound scaffold with desired properties.

Predict biological activity: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potency and selectivity of new analogues, prioritizing the synthesis of the most promising compounds. researchgate.net

Optimize pharmacokinetic properties: ML models can predict ADMET properties, helping to guide the design of analogues with improved drug-like characteristics. youtube.com

Identify new therapeutic targets: AI can analyze large biological datasets to identify new targets for which this compound-based ligands may be effective.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Aminoazetidine-1-sulfonamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves ring formation of the azetidine moiety followed by sulfonamide functionalization. Key steps include:

- Ring closure : Cyclization of β-amino alcohols or halides under basic conditions.

- Sulfonamide formation : Reaction of the azetidine amine with sulfonyl chlorides in anhydrous solvents (e.g., dichloromethane) .

- Optimization : Control reaction temperature (0–25°C), use TLC for real-time monitoring, and employ NMR spectroscopy for structural validation .

- Data Table :

| Method | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Sulfonyl chloride route | DCM | 0–10 | 65–75 | >95% |

| Direct cyclization | THF | 20–25 | 50–60 | 90–92% |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify proton environments (e.g., NH at δ 1.8–2.2 ppm, sulfonamide SO group via C δ 40–45 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 178.0745 for CHNOS) .

- TLC : Monitors reaction progress using silica gel plates and UV visualization .

Q. How does the structural configuration of this compound influence its reactivity in medicinal chemistry?

- Methodology :

- The strained azetidine ring enhances electrophilic reactivity, facilitating nucleophilic substitutions.

- The sulfonamide group acts as a hydrogen-bond acceptor, critical for target binding (e.g., dihydropteroate synthase in antibacterial activity) .

- Structural Insights :

- SMILES : CN(C)S(=O)(=O)N1CC(C1)N .

- InChIKey : OSKZFYJUDRKLIC-UHFFFAOYSA-N .

Advanced Research Questions

Q. How can contradictory data on the antibacterial efficacy of this compound derivatives be resolved?

- Methodology :

- Variable analysis : Compare bacterial strains (Gram-positive vs. Gram-negative), assay conditions (pH, nutrient media), and substituent effects on the azetidine ring .

- Dose-response studies : Establish minimum inhibitory concentrations (MICs) across multiple replicates to assess reproducibility .

- Case Study : A 2025 study reported MIC variations (2–32 µg/mL) against S. aureus due to differences in sulfonamide substituent bulk .

Q. What computational approaches are effective in predicting the pharmacokinetic properties of this compound analogs?

- Methodology :

- Molecular docking : Simulate binding to dihydropteroate synthase (PDB: 1AJ0) to prioritize analogs with high binding affinity .

- ADMET prediction : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

Q. How can regioselective functionalization of the azetidine ring be achieved to enhance biological activity?

- Methodology :

- Protecting group strategy : Temporarily block the amine group with Boc or Fmoc to direct substitutions to the sulfonamide nitrogen .

- Catalytic methods : Use palladium-catalyzed cross-coupling for C–H functionalization .

- Data Table :

| Substituent Position | Biological Activity (MIC, µg/mL) | Solubility (mg/mL) |

|---|---|---|

| 3-amino (parent) | 8–16 | 2.1 |

| 3-nitro | 4–8 | 1.3 |

| 3-fluoro | 2–4 | 0.9 |

Q. What experimental strategies address low aqueous solubility of this compound in preclinical studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.